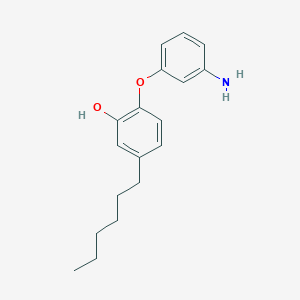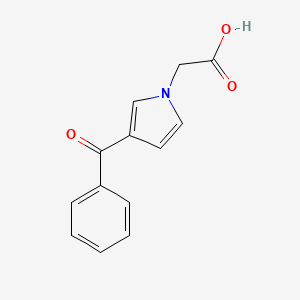
2-(3,4-Dihydroxy-benzyl)-7-hydroxy-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dihydroxy-benzyl)-7-hydroxy-chromen-4-one is a complex organic compound that belongs to the class of chromones. This compound is characterized by the presence of a chromone core structure, which is a benzopyranone, substituted with a 3,4-dihydroxybenzyl group at the 2-position and a hydroxyl group at the 7-position. The compound is known for its potential biological activities and is of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxy-benzyl)-7-hydroxy-chromen-4-one typically involves the condensation of 3,4-dihydroxybenzaldehyde with a suitable chromone precursor. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by cyclization to form the chromone ring. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-(3,4-Dihydroxy-benzyl)-7-hydroxy-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chromone ring can be reduced to form dihydrochromones.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydrochromones.
Substitution: Formation of halogenated derivatives.
科学研究应用
2-(3,4-Dihydroxy-benzyl)-7-hydroxy-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases, including cancer and cardiovascular diseases.
Industry: Used in the development of new materials and as a component in various chemical formulations.
作用机制
The mechanism of action of 2-(3,4-Dihydroxy-benzyl)-7-hydroxy-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.
Enzyme Inhibition: The compound can inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase.
Signal Transduction: It can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy.
相似化合物的比较
2-(3,4-Dihydroxy-benzyl)-7-hydroxy-chromen-4-one can be compared with other similar compounds such as:
Coumarin: Similar chromone structure but lacks the 3,4-dihydroxybenzyl substitution.
Quercetin: A flavonoid with similar antioxidant properties but different structural features.
Resveratrol: A stilbenoid with antioxidant and anti-inflammatory properties, but different core structure.
Uniqueness
The unique combination of the chromone core with the 3,4-dihydroxybenzyl group imparts distinct chemical and biological properties to this compound, making it a valuable compound for various research applications .
属性
分子式 |
C16H12O5 |
|---|---|
分子量 |
284.26 g/mol |
IUPAC 名称 |
2-[(3,4-dihydroxyphenyl)methyl]-7-hydroxychromen-4-one |
InChI |
InChI=1S/C16H12O5/c17-10-2-3-12-14(19)8-11(21-16(12)7-10)5-9-1-4-13(18)15(20)6-9/h1-4,6-8,17-18,20H,5H2 |
InChI 键 |
AERADEZJMNEWMZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CC2=CC(=O)C3=C(O2)C=C(C=C3)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



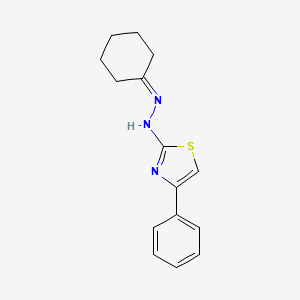
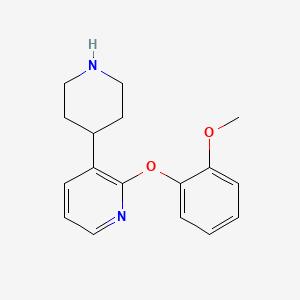
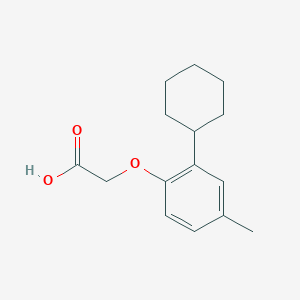
![2-(2-Iodo-phenyl)-benzo[d][1,3]oxazin-4-one](/img/structure/B10840646.png)
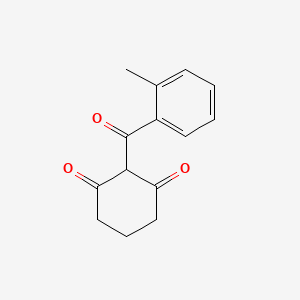


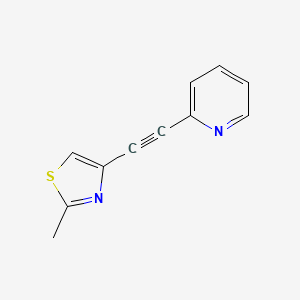
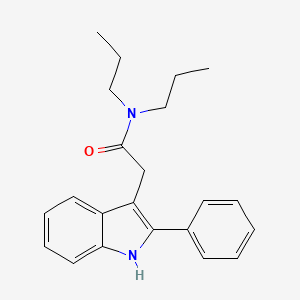
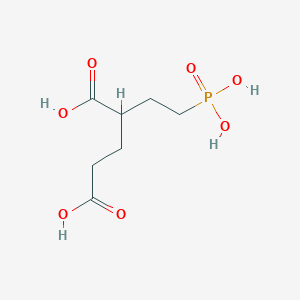
![2-[3-(Naphthalen-2-yl)propanamido]benzoic acid](/img/structure/B10840702.png)
